molecular formula C9H13ClF3NO2 B1477431 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one CAS No. 2092049-93-7

2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one

Cat. No.: B1477431
CAS No.: 2092049-93-7
M. Wt: 259.65 g/mol
InChI Key: HCJVBCFYMQHXLR-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one is a chemical compound featuring a pyrrolidine scaffold substituted with a trifluoromethyl group and a hydroxy moiety. This structure is of significant interest in advanced medicinal chemistry research, particularly in the design and synthesis of novel pharmacologically active molecules. Compounds with similar pyrrolidine and trifluoromethyl motifs are currently being explored in cutting-edge scientific investigations, such as the development of dual-target ligands for the mu opioid receptor (MOR) and dopamine D3 receptor (D3R) . This research area aims to create new therapeutic agents for pain management with potentially reduced addictive liability . Furthermore, such pyrrolidine-based structures are key intermediates in the development of protease inhibitors for antiviral applications . Researchers can utilize this compound as a versatile building block to develop new chemical entities for probing neuropharmacological pathways or as a synthetic intermediate in complex multi-step syntheses.

Properties

IUPAC Name

2-chloro-1-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClF3NO2/c1-2-6(10)7(15)14-4-3-8(16,5-14)9(11,12)13/h6,16H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJVBCFYMQHXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(C1)(C(F)(F)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one is a compound with significant potential in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C8_8H11_{11}ClF3_3NO2_2
  • Molecular Weight : 245.62 g/mol

The biological activity of this compound may be attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13) cells.

Cell LineIC50_{50} Value (µM)Reference
MCF-715.63
CEM-13< 0.5
U-9374.5

Case Study : A study conducted on the MCF-7 cell line revealed that treatment with the compound led to increased expression of p53 and activation of caspase-3, indicating a mechanism involving apoptosis induction.

Neuroprotective Effects

In addition to its anticancer properties, the compound has been evaluated for neuroprotective effects. Research indicates that derivatives of pyrrolidine compounds may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.

Toxicological Profile

The safety profile of this compound is crucial for its potential therapeutic applications. Preliminary toxicity assessments suggest moderate toxicity levels, necessitating further investigation into its safety in vivo.

Toxicological AspectFindings
Acute ToxicityModerate
Skin IrritationYes
Eye IrritationYes

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of trifluoromethylated pyrrolidine derivatives. Below is a comparative analysis with structurally related molecules:

Compound Key Features Key Differences
2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one Pyrrolidine with -OH/-CF₃ at C3; chlorinated butanone chain Unique balance of hydrophilicity (-OH) and lipophilicity (-CF₃, Cl)
1-(3-Trifluoromethylpyrrolidin-1-yl)propan-1-one Lacks hydroxyl group and chlorine; shorter ketone chain Reduced polarity; lower solubility in aqueous media
2-Bromo-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)pentan-1-one Bromine substituent; longer carbon chain Enhanced halogen bonding potential; increased lipophilicity
3-Hydroxy-3-(trifluoromethyl)pyrrolidine No ketone or halogen; simpler pyrrolidine scaffold Limited reactivity for further functionalization

Reactivity and Stability

  • Chlorine vs. Bromine Analogues : The chlorine substituent in the target compound offers milder electrophilicity compared to brominated analogues, reducing unintended alkylation in biological systems .
  • Hydroxyl Group Impact: The -OH group enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to non-hydroxylated analogues like 1-(3-Trifluoromethylpyrrolidin-1-yl)propan-1-one.
  • Trifluoromethyl Effect: The -CF₃ group increases metabolic stability and electron-withdrawing effects, a feature shared across this class but absent in non-fluorinated pyrrolidines.

Crystallographic Insights

Structural comparisons using SHELX-refined data reveal that the target compound’s pyrrolidine ring adopts a twisted conformation, distinct from the planar configurations observed in non-chlorinated derivatives. This conformational flexibility may facilitate interactions with sterically constrained enzyme active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one
Reactant of Route 2
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2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one

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